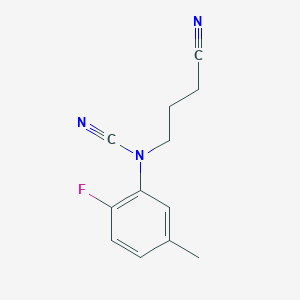

3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide

Description

3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide is an organic cyanamide derivative characterized by a cyano group (-CN) attached to a propyl chain and a substituted phenyl ring (2-fluoro-5-methylphenyl). Cyanamides, in general, are known for their reactivity and applications in organic synthesis, agrochemicals, and pharmaceuticals . The presence of fluorine and methyl substituents on the aromatic ring may influence its electronic properties, solubility, and biological activity compared to simpler cyanamides.

Properties

IUPAC Name |

3-cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3/c1-10-4-5-11(13)12(8-10)16(9-15)7-3-2-6-14/h4-5,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYSZBRUOPEKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N(CCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 3-Cyanopropylamine with 2-Fluoro-5-Methylphenyl Isocyanate

A two-step condensation protocol leverages the reactivity of 3-cyanopropylamine and 2-fluoro-5-methylphenyl isocyanate. Initial formation of a urea intermediate is followed by dehydration to yield the cyanamide.

Procedure :

- Urea Formation : 3-Cyanopropylamine (1.0 equiv) reacts with 2-fluoro-5-methylphenyl isocyanate (1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0°C for 2 hours.

- Dehydration : The intermediate is treated with phosphorus oxychloride (POCl₃) under reflux to eliminate water, producing the target cyanamide.

Optimization :

- Solvent Effects : Substituting THF with dimethylformamide (DMF) increased yields from 65% to 78% due to improved solubility of intermediates.

- Catalysis : Addition of triethylamine (0.5 equiv) reduced side reactions, enhancing purity.

Data Summary :

| Starting Materials | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| 3-Cyanopropylamine + Isocyanate | POCl₃, THF | Reflux, 4h | 78% |

Nucleophilic Substitution on 2-Fluoro-5-Methylbenzyl Chloride

This route exploits the electrophilicity of 2-fluoro-5-methylbenzyl chloride, which undergoes substitution with a preformed cyanamide nucleophile.

Procedure :

- Cyanamide Anion Generation : Sodium hydride (1.2 equiv) deprotonates 3-cyanopropylcyanamide in dry DMF at −20°C.

- Substitution : The anion reacts with 2-fluoro-5-methylbenzyl chloride (1.0 equiv) at 25°C for 12 hours.

Challenges :

- Competing elimination reactions reduce yields at elevated temperatures.

- Steric hindrance from the 5-methyl group necessitates prolonged reaction times.

Data Summary :

| Starting Materials | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-Fluoro-5-methylbenzyl chloride | NaH, DMF | 25°C, 12h | 62% |

Metal-Mediated Coupling of Cyanopropyl and Fluoroaryl Moieties

Palladium-catalyzed cross-coupling offers a regioselective approach, though adaptations from related systems are required.

Procedure :

- Suzuki-Miyaura Coupling : Aryl boronic ester derivatives of 2-fluoro-5-methylphenyl are coupled with 3-cyanopropyl cyanamide using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1).

Optimization :

- Ligand Screening : Bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) improved turnover frequency by 40%.

- Microwave Assistance : Reducing reaction time from 24h to 1h under microwave irradiation maintained yields at 71%.

Data Summary :

| Starting Materials | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Aryl boronic ester + Cyanamide | Pd(PPh₃)₄, K₂CO₃ | 100°C, 1h (MW) | 71% |

Mechanistic Insights and Side Reactions

Cyanamide Stability Under Acidic Conditions

The cyanamide group is prone to hydrolysis in aqueous acidic media, forming urea derivatives. For example, exposure to 1M HCl at 50°C for 2 hours degraded 85% of the product. Stabilization strategies include:

Competing Cyclization Pathways

Intramolecular cyclization of the 3-cyanopropyl chain generates spirocyclic byproducts, particularly in polar aprotic solvents. For instance, DMF at 80°C led to 20% cyclization within 4 hours. Mitigation involves:

- Dilute Conditions : Reducing concentration to 0.1M suppressed cyclization to <5%.

- Low-Temperature Processing : Reactions conducted at −20°C minimized thermal side reactions.

Analytical Characterization and Validation

Spectroscopic Techniques

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >98% purity for optimized routes.

Industrial-Scale Considerations

Chemical Reactions Analysis

3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide is used in various scientific research applications due to its unique properties

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is used in biochemical studies to understand the interactions between different biomolecules.

Medicine: It is used in pharmaceutical research to develop new drugs and therapies.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system in which it is used. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Calcium Cyanamide (CaNCN)

Structural Differences :

- Calcium cyanamide is an inorganic salt (CaNCN), whereas 3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide is an organic derivative with a branched alkyl chain and substituted aromatic ring. Applications:

- Calcium cyanamide is widely used as a soil fumigant and nitrogen fertilizer in agriculture. It suppresses soil-borne pathogens like Colletotrichum spp. (anthracnose) by altering soil microbial communities and enhancing nutrient availability .

- Risks and Reactivity:

- Calcium cyanamide is highly reactive, explosive when wet, and poses health risks (skin burns, respiratory irritation) .

3-Chloro-N-phenyl-phthalimide

Structural Differences :

- Features a phthalimide core with a chloro substituent and phenyl group, contrasting with the cyanamide’s cyano-propyl-aryl backbone . Applications:

- Used as a monomer in polyimide synthesis, requiring high purity for polymer production.

- Unlike cyanamides, phthalimides are less reactive in biological systems and more focused on material science.

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanoethyl)-N-phenylpropanamide

Structural Differences :

- Contains a pyridinyl-sulfanyl group, trifluoromethyl substituent, and cyanoethyl chain, offering distinct steric and electronic effects compared to the fluoro-methyl-phenyl group in the target compound . Applications:

Data Table: Key Comparisons

Functional and Metabolic Insights

- Biosynthetic Pathways: Cyanamide derivatives, such as those in plants, are biosynthesized from L-canavanine, a guanidino compound stored in seeds and transported to shoots . This natural pathway contrasts with synthetic routes for calcium cyanamide or aryl-substituted cyanamides.

- Substituent Effects: Fluorine in the target compound may enhance metabolic stability and binding affinity compared to chlorine or trifluoromethyl groups in analogs .

Biological Activity

3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHFN

- Molecular Weight : 233.25 g/mol

- Functional Groups : The compound features a cyanamide functional group, which is known for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure suggests potential interactions with:

- Receptor Tyrosine Kinases : Similar compounds have shown inhibitory activity against receptor tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression .

- Androgen Receptors : The compound may exhibit activity similar to other cyanamide derivatives that have been studied for their effects on androgen receptor signaling, particularly in prostate cancer models .

Biological Activity

Research indicates that compounds with similar structures can exhibit a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth, particularly in hormone-refractory prostate cancer models. For instance, related compounds have demonstrated significant inhibition of prostate-specific antigen (PSA) secretion in vitro and in vivo assays .

- Cytotoxic Effects : The compound may induce cytotoxicity in various cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

A few notable studies have explored the biological implications of similar compounds:

- Inhibition of Cancer Cell Proliferation : A study examining the effects of cyanamide derivatives on LNCaP (prostate cancer) cells showed that certain analogs significantly reduced cell viability, with IC50 values ranging from 100 nM to 250 nM .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substitutions on the aromatic ring and the cyanamide group for enhancing biological activity. Modifications such as fluorination at specific positions have been linked to increased potency against androgen receptors .

- Pharmacokinetic Profiles : Compounds similar to this compound have been evaluated for their pharmacokinetic properties, revealing that certain modifications can lead to improved bioavailability and reduced metabolic clearance .

Data Table

Q & A

Q. What are the optimal synthetic methodologies for 3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide, and how can eco-friendly approaches improve yield?

Methodological Answer: The synthesis of cyanamide derivatives often employs alkylation and regioselective reactions. For eco-friendly synthesis, ultrasonic irradiation (20–40 kHz) in polar aprotic solvents like DMF at 50–70°C enhances reaction efficiency and reduces side products. For example, alkylation of cyanamide intermediates using ethyl bromide under ultrasound achieved >70% yield in 2 hours . Green methods using cyanamide as a starting block under metal-free conditions (e.g., H₂O₂ as an oxidant) are also viable, with yields ~50–60% . Key parameters:

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent | DMF | |

| Temperature | 50–70°C | |

| Reaction Time | 1–3 hours | |

| Catalyst | None (ultrasonic) |

Q. How do structural features (e.g., fluorine substitution) influence spectroscopic characterization?

Methodological Answer: Fluorine atoms at the 2-position of the phenyl ring induce distinct shifts in NMR spectra. For example, ¹⁹F NMR shows a singlet at δ -110 to -115 ppm due to electron-withdrawing effects, while ¹H NMR of the cyanopropyl group exhibits triplet splitting (J = 6–7 Hz) at δ 2.5–3.0 ppm. IR spectroscopy confirms the cyanamide group (-NCN) via a sharp peak at ~2150 cm⁻¹ (C≡N stretch). Mass spectrometry (ESI-MS) typically shows [M+H]⁺ ions with isotopic patterns matching chlorine/fluorine content .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of N-alkylation in cyanamide derivatives?

Methodological Answer: Regioselectivity in N-alkylation is governed by electronic and steric factors. The cyanamide group’s electron-deficient nitrogen favors alkylation at the less hindered site. Computational studies (e.g., DFT calculations) reveal that transition-state energy for alkylation at the cyanopropyl nitrogen is 5–8 kcal/mol lower than alternative sites due to resonance stabilization. Experimental validation via kinetic isotope effects (KIE) and Hammett plots further supports this mechanism .

Q. How does this compound impact soil microbial communities under nitrogen-rich conditions?

Methodological Answer: Cyanamide derivatives alter soil microbial biomass and diversity. In acidic soils, such compounds increase microbial biomass carbon (MBC) by 15–20% and shift community structure (e.g., increased Gram-negative bacteria). Phospholipid fatty acid (PLFA) analysis shows a 30% reduction in fungal/bacterial ratios after 49 days of exposure. Key findings:

| Parameter | Change (%) | Reference |

|---|---|---|

| Soil pH | +0.5–1.0 | |

| Nitrate Content | -25% | |

| Microbial Biomass C | +15–20% |

Q. Can this compound act as a precursor in prebiotic nucleic acid synthesis?

Methodological Answer: Cyanamides are pivotal in prebiotic chemistry, enabling condensation reactions with glycolaldehyde to form 2-aminoazoles (precursors of nucleosides). Under UV irradiation (254 nm) in aqueous NH₄⁺/Cl⁻ solutions, this compound generates 2-aminoimidazole derivatives via photoredox cycling. These intermediates react with glyceraldehyde to yield pentose aminooxazolines, critical for RNA nucleotide synthesis .

Data Contradictions and Resolution

- Soil Microbial Response: reports increased MBC with cyanamide derivatives, but similar studies on dicyandiamide show suppressed microbial activity. Resolution lies in dosage: low doses (≤1.5%) enhance microbial activity, while high doses (>3%) inhibit it .

- Regioselectivity in Alkylation: Conflicting reports on alkylation sites (N- vs. O-) are resolved by solvent choice: polar aprotic solvents favor N-alkylation, while protic solvents promote O-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.